

An In-depth Technical Guide to the Lipid Class

C40H80O2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Behenyl stearate*

Cat. No.: *B1584874*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C40H80O2 represents a class of lipids with significant implications in various biological and industrial contexts. This technical guide provides a comprehensive overview of the core scientific principles, analytical methodologies, and biological relevance of lipids corresponding to this formula. Primarily, this formula accounts for saturated long-chain fatty acids and wax esters, most notably tetracontanoic acid and tetracosyl hexadecanoate. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of relevant biochemical pathways to facilitate advanced research and development.

Introduction to C40H80O2 Lipids

Lipids with the molecular formula C40H80O2 are characterized by their high degree of saturation and considerable chain length, contributing to their distinct physicochemical properties. The two primary isomers pertinent to biological and chemical studies are:

- Tetracontanoic Acid: A saturated fatty acid with a 40-carbon backbone.
- Tetracosyl Hexadecanoate (Tetracosyl Palmitate): A wax ester formed from the esterification of tetracosanol (a 24-carbon fatty alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid).

These molecules are classified under the LIPID MAPS (Lipid Metabolites and Pathways Strategy) database as fatty acyls. Specifically, tetracosyl hexadecanoate is categorized as a wax monoester^{[1][2]}. While found in various natural sources, tetracosyl hexadecanoate has been identified in the plant species *Phytolacca acinosa*^[3]. The extended hydrocarbon chains of these lipids render them highly nonpolar, influencing their roles in energy storage, barrier formation, and lubrication.

Quantitative Data Presentation

The physicochemical properties of tetracontanoic acid and tetracosyl hexadecanoate are summarized below. These computed properties are essential for predicting their behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of Tetracontanoic Acid (C40H80O2)

Property	Value	Source
Molecular Weight	593.08 g/mol	PubChem
Exact Mass	592.615832 g/mol	PubChem
XLogP3	17.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	37	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Heavy Atom Count	42	PubChem
Complexity	475	PubChem

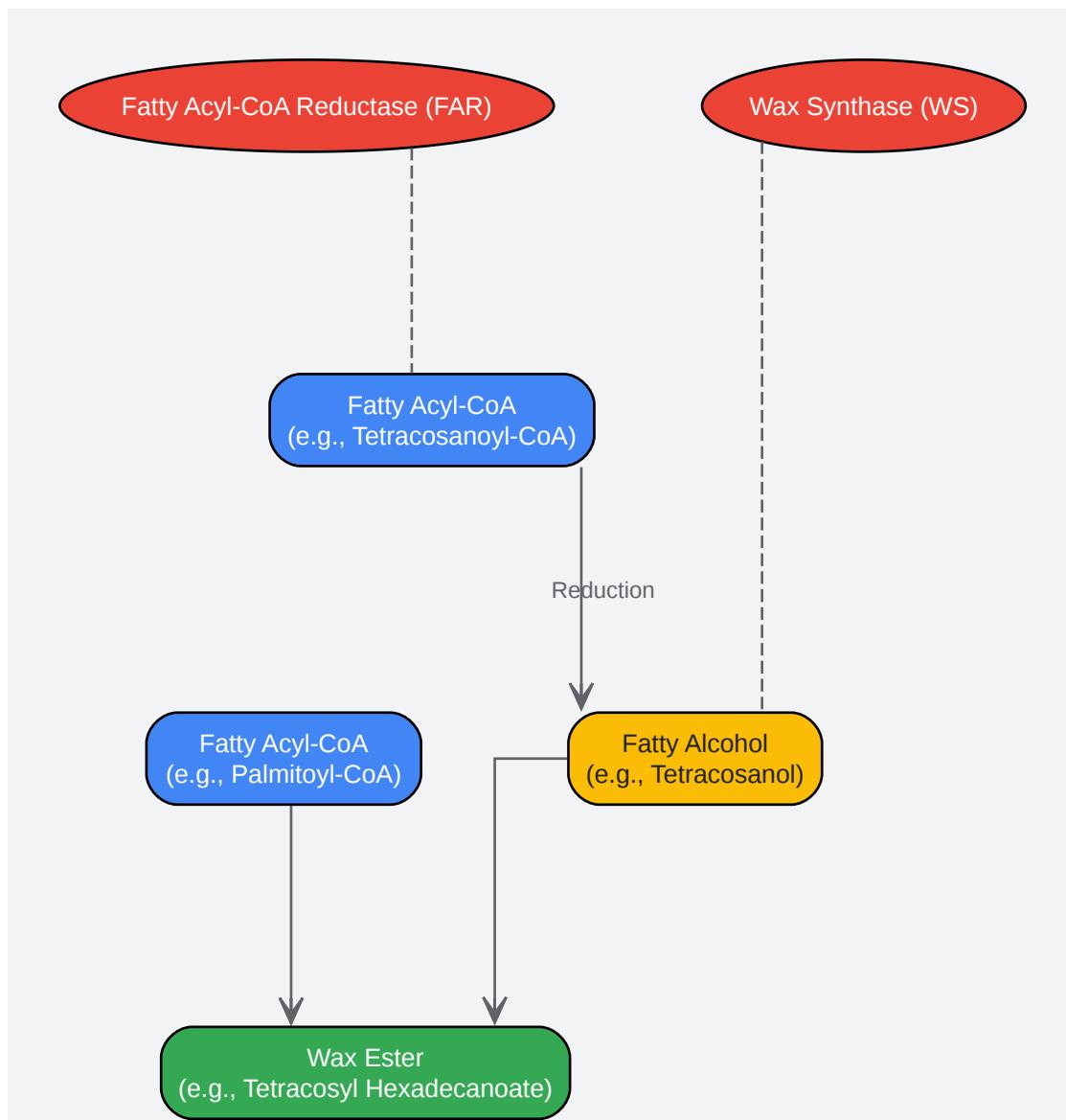
Table 2: Physicochemical Properties of Tetracosyl Hexadecanoate (C40H80O2)

Property	Value	Source
Molecular Weight	593.1 g/mol	[2]
Exact Mass	592.61583179 Da	[2]
XLogP3-AA	19.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	38	[2] [4]
Topological Polar Surface Area	26.3 Å ²	[2] [4]
Heavy Atom Count	42	[2]
Complexity	488	[2]
Molar Refractivity	189.01	[4]

Biological Significance and Metabolic Pathways

Biological Roles

Long-chain lipids such as tetracontanoic acid and tetracosyl hexadecanoate serve several critical functions in biological systems:


- Energy Storage: Due to their highly reduced state, these molecules are efficient energy reserves. In some marine organisms, wax esters are a primary form of metabolic energy storage[\[5\]](#).
- Structural Components: In plants, long-chain fatty acids and wax esters are major components of cuticular waxes, forming a protective barrier against water loss and external stressors.
- Signaling: While specific signaling roles for C40H80O2 are not extensively documented, the precursor molecules, such as palmitic acid, are known to be involved in cellular signaling

pathways, including protein palmitoylation, which modulates protein function and localization[6][7].

Wax Ester Biosynthesis Pathway

The synthesis of wax esters like tetracosyl hexadecanoate is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum.

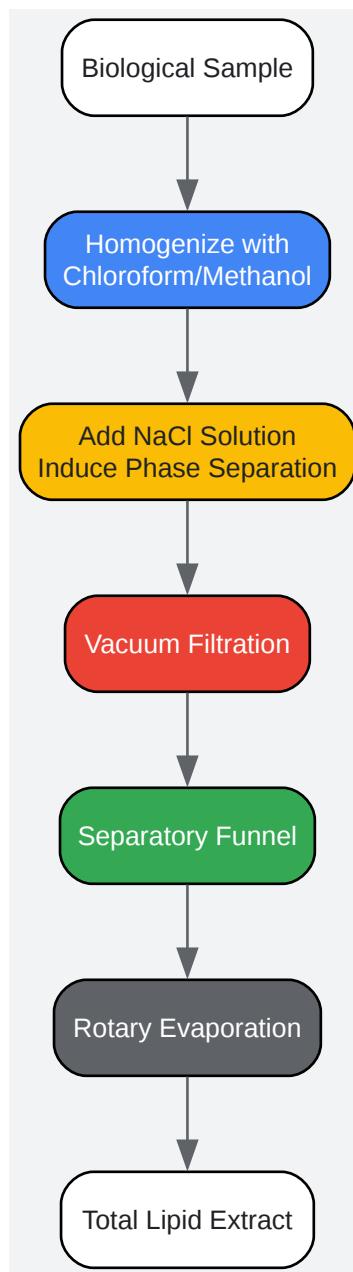
- Fatty Acyl-CoA Reduction: A long-chain fatty acyl-CoA is reduced to a fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).
- Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule by a wax synthase (WS), which may also exhibit diacylglycerol acyltransferase activity.

[Click to download full resolution via product page](#)*Biosynthesis of Wax Esters.*

Experimental Protocols

The analysis of C₄₀H₈₀O₂ lipids requires specialized protocols due to their long hydrocarbon chains and low volatility. Below are detailed methodologies for their extraction, separation, and characterization.

Lipid Extraction


A modified Bligh and Dyer method is recommended for the efficient extraction of total lipids, including long-chain wax esters, from biological samples.

Materials:

- Chloroform
- Methanol
- Saturated Sodium Chloride Solution
- Stomacher or homogenizer
- Filter paper
- Vacuum filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Homogenize the biological sample (e.g., 4g of tissue) in a mixture of chloroform (10 mL) and methanol (20 mL) for 2 minutes.
- Add an additional 10 mL of chloroform and homogenize for another 30 seconds.
- Add 8 mL of saturated sodium chloride solution and homogenize for 30 seconds to induce phase separation.
- Filter the mixture using a vacuum filter to collect the liquid phase.
- Transfer the filtrate to a separatory funnel and allow the layers to separate.
- Collect the lower chloroform layer, which contains the lipids.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

[Click to download full resolution via product page](#)

Workflow for Lipid Extraction.

Separation and Purification by Column Chromatography

Materials:

- Silica gel (for column chromatography)
- Glass column

- Hexane
- Diethyl ether
- Collection tubes

Procedure:

- Prepare a silica gel slurry in hexane and pack it into a glass column.
- Dissolve the dried lipid extract in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute with a non-polar solvent system, such as hexane:diethyl ether (95:5 v/v), to separate the lipid classes. Wax esters will elute in the early fractions.
- Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the wax esters.
- Pool the relevant fractions and evaporate the solvent.

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) Analysis

Due to the low volatility of C₄₀H₈₀O₂ lipids, high-temperature GC-MS is required for their analysis.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- High-temperature capillary column (e.g., DB-1HT).

GC Conditions:

- Injector Temperature: 390°C^[8]

- Oven Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes[8].
- Carrier Gas: Helium
- Injection Mode: Splitless

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 50-950

Data Analysis:

- Identification of tetracosyl hexadecanoate is based on its retention time and the fragmentation pattern in the mass spectrum. Key fragments will correspond to the fatty acid and fatty alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of wax esters.

Sample Preparation:

- Dissolve the purified wax ester fraction in a suitable deuterated solvent (e.g., CDCl₃).

¹H NMR Analysis:

- Key signals for wax esters include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen, and a triplet at approximately 2.28 ppm for the -CH₂- protons of the fatty acid moiety adjacent to the carbonyl group.

¹³C NMR Analysis:

- Characteristic signals include the carbonyl carbon of the ester at around 174 ppm, the carbon of the alcohol moiety bonded to the ester oxygen at approximately 64 ppm, and a series of signals for the methylene carbons in the long alkyl chains between 20 and 35 ppm.

Conclusion

The lipid class defined by the molecular formula C40H80O2, encompassing molecules like tetracosanoic acid and tetracosyl hexadecanoate, represents an important area of study for researchers in lipidomics, biochemistry, and drug development. Their unique physical properties and biological roles necessitate specialized analytical techniques. This guide provides a foundational resource for understanding and investigating these complex lipids, from their fundamental properties to detailed experimental methodologies and their place in metabolic pathways. Further research into the specific signaling functions of these very long-chain lipids may unveil novel therapeutic targets and enhance our understanding of lipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tetracosyl hexadecanoate | C40H80O2 | CID 6914662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetracosyl palmitate - Wikidata [wikidata.org]
- 4. LIPID MAPS [lipidmaps.org]
- 5. scispace.com [scispace.com]
- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Lipid Class C40H80O2]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584874#understanding-the-molecular-formula-c40h80o2-in-lipids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com